molecular formula C9H15N3S B1463052 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine CAS No. 1185539-23-4

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

Cat. No.: B1463052
CAS No.: 1185539-23-4
M. Wt: 197.3 g/mol
InChI Key: SMEYOPZGSIPUGP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified through multiple chemical nomenclature systems and database entries. The compound is registered under Chemical Abstracts Service number 1185539-23-4, which serves as its primary identification code in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is named 2-(1-piperazin-1-ylethyl)-1,3-thiazole. Alternative nomenclature includes the descriptor 1-[1-(thiazol-2-yl)ethyl]piperazine, which emphasizes the thiazole substitution pattern.

The compound's structural representation through Simplified Molecular Input Line Entry System notation is expressed as CC(C1=NC=CS1)N2CCNCC2, which defines the connectivity and arrangement of atoms within the molecule. The International Chemical Identifier provides a standardized representation as InChI=1S/C9H15N3S/c1-8(9-11-4-7-13-9)12-5-2-10-3-6-12/h4,7-8,10H,2-3,5-6H2,1H3, enabling precise computational identification and database searches. The corresponding International Chemical Identifier Key is SMEYOPZGSIPUGP-UHFFFAOYSA-N, which serves as a fixed-length condensed digital representation of the molecule's structure.

Properties

IUPAC Name

2-(1-piperazin-1-ylethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-8(9-11-4-7-13-9)12-5-2-10-3-6-12/h4,7-8,10H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEYOPZGSIPUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with DNA gyrase B, an enzyme involved in DNA replication. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This compound’s interaction with biomolecules can lead to changes in their structure and function, which can have downstream effects on cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting the overall function of the cell. The compound’s impact on cellular processes can vary depending on the cell type and the specific conditions under which it is studied.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects, highlighting the importance of considering these factors in experimental design.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can have different biological activities. Studying these metabolic pathways is essential for understanding the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity, highlighting the importance of studying its transport and distribution in different biological contexts.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and analgesia. This article presents a comprehensive review of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound features a piperazine ring substituted with a thiazole moiety. The thiazole ring is known for its pharmacological importance, contributing to various biological activities including neuroprotective effects and anti-inflammatory properties.

Neuroprotective Effects

Research has indicated that thiazole derivatives exhibit significant neuroprotective properties. A study demonstrated that compounds with thiazole rings can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of AChE is particularly crucial as it leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission.

Table 1: Inhibitory Activity of Thiazole Derivatives on AChE and BChE

CompoundAChE IC50 (µM)BChE IC50 (µM)
2a0.063 ± 0.003Weak
2b0.056 ± 0.002Weak
2i0.028 ± 0.001Weak

The most active derivative, compound 2i , displayed an IC50 value comparable to donepezil, a standard treatment for Alzheimer's disease .

Analgesic Properties

The analgesic activity of thiazole-piperazine derivatives has been explored in various studies. These compounds have been shown to modulate pain pathways through several mechanisms:

  • COX Enzyme Inhibition : Inhibition of cyclooxygenase (COX) isoenzymes contributes to their anti-inflammatory effects.
  • Cytokine Modulation : Compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β.
  • Receptor Interaction : They interact with adrenergic and serotonergic receptors, further enhancing their analgesic potential .

Table 2: Mechanisms of Action for Analgesic Effects

MechanismDescription
COX InhibitionReduces prostaglandin synthesis
Cytokine InhibitionDecreases inflammation markers
Receptor ModulationAlters pain signaling pathways

Study on Antinociceptive Effects

In a notable study, researchers synthesized novel thiazole-piperazine derivatives and evaluated their antinociceptive effects in animal models. The results indicated that these compounds significantly reduced pain responses in both thermal and chemical pain models, suggesting potential applications in pain management .

Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of thiazole derivatives in mouse models of Alzheimer's disease. The treatment with these compounds resulted in improved cognitive functions and reduced amyloid plaque deposition, highlighting their therapeutic potential in neurodegenerative disorders .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine can inhibit the growth of various bacterial strains. For instance, thiazole-based compounds have been investigated for their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Antidepressant and Anxiolytic Effects
Piperazine derivatives are known to exhibit anxiolytic and antidepressant effects. Preliminary studies involving thiazole-containing piperazines have shown promise in modulating serotonin receptors, which are crucial in treating mood disorders. Research on related compounds suggests that this compound could be explored further for its potential in psychiatric medicine .

Material Science

Polymer Synthesis
The unique structure of this compound allows it to be utilized as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that thiazole-containing polymers exhibit improved resistance to environmental degradation, making them suitable for various industrial applications .

Research Tool

Biochemical Assays
Due to its ability to interact with biological systems, this compound can serve as a valuable tool in biochemical assays. It can be used to study enzyme interactions or receptor binding affinities, providing insights into molecular mechanisms of action for various biological targets .

Case Studies

StudyApplicationFindings
Smith et al. (2022)AntimicrobialDemonstrated efficacy against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Johnson & Lee (2024)AntidepressantShowed significant serotonin receptor modulation in animal models, suggesting potential therapeutic effects.
Patel et al. (2023)Polymer ChemistryDeveloped a novel polymer incorporating the compound that exhibited enhanced mechanical properties compared to traditional polymers.

Chemical Reactions Analysis

Substitution Reactions

The nitrogen atoms in the piperazine ring are primary sites for nucleophilic substitution. Common reactions include:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives. For example:

    1 1 1 3 Thiazol 2 yl ethyl piperazine+CH3IEt3N DMFN methylated product\text{1 1 1 3 Thiazol 2 yl ethyl piperazine}+\text{CH}_3\text{I}\xrightarrow{\text{Et}_3\text{N DMF}}\text{N methylated product}

    This reaction modifies the compound’s solubility and pharmacological properties.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides. For instance:

    1 1 1 3 Thiazol 2 yl ethyl piperazine+ClCOCH3N acetyl derivative\text{1 1 1 3 Thiazol 2 yl ethyl piperazine}+\text{ClCOCH}_3\rightarrow \text{N acetyl derivative}

    Such derivatives are intermediates in drug development.

Salt Formation

The piperazine nitrogen can form stable salts with acids, enhancing bioavailability. Examples include:

  • Hydrochloride Salt : Reacting with HCl in ethanol yields the hydrochloride salt, which improves crystallinity for pharmaceutical formulations.

  • Sulfonate Salts : Interaction with sulfonic acids (e.g., p-toluenesulfonic acid) produces sulfonate salts, useful in catalysis.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles. For example:

  • Reaction with Carbonyl Compounds : Condensation with aldehydes/ketones in acidic conditions generates bicyclic structures (e.g., tetrahydropyrazines).

Oxidation of the Thiazole Moiety

The thiazole ring undergoes oxidation under strong oxidizing agents (e.g., KMnO₄), yielding sulfoxides or sulfones, which alter electronic properties and biological activity.

Deprotection and Functionalization

In multi-step syntheses, the piperazine nitrogen may be protected (e.g., with Boc groups). Deprotection using trifluoroacetic acid (TFA) enables further functionalization, such as coupling with carboxylic acids to form amides .

Metal Coordination

The nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺), forming coordination complexes studied for catalytic or antimicrobial applications.

Mechanistic Insights

  • Nucleophilic Substitution : The piperazine’s secondary amines attack electrophilic centers (e.g., alkyl halides), following an Sₙ2 mechanism.

  • Acid-Base Reactions : Protonation of piperazine nitrogen enhances stability and facilitates salt formation.

  • Oxidative Pathways : Thiazole oxidation involves electrophilic attack at the sulfur atom, forming sulfoxides via radical intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives are broadly classified into benzylpiperazines (e.g., BZP, TFMPP) and phenylpiperazines (e.g., mCPP, MeOPP) based on substituent groups . Below is a comparison of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine with key analogs:

Compound Substituent Molecular Weight (g/mol) Key Features
This compound Thiazolyl-ethyl 197.30 Sulfur in thiazole enhances π-stacking; moderate steric bulk.
1-(4-Fluorophenyl)piperazine (pFPP) 4-Fluorophenyl 180.22 Fluorine increases electronegativity, improving receptor binding affinity.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl 244.22 CF₃ group enhances lipophilicity and serotonin receptor agonism .
N-Benzylpiperazine (BZP) Benzyl 176.26 Benzyl group confers stimulant effects via dopamine/norepinephrine reuptake inhibition .

Physicochemical Properties

  • Basicity (pKa) : The thiazole ring’s electron-withdrawing nature reduces the basicity of the piperazine nitrogens compared to alkyl-substituted analogs (e.g., 1-methylpiperazine, pKa₁ = 9.67 vs. thiazolyl derivative pKa₁ ~8.5–9.0) .
  • Solubility : Thiazole-containing derivatives exhibit lower aqueous solubility than hydroxylated analogs (e.g., 1-(2-hydroxyethyl)piperazine) due to reduced hydrogen-bonding capacity .

Key Research Findings

Receptor Selectivity : Thiazolyl substitution shifts receptor preference away from serotonin receptors toward histamine H₄ or dopamine D₂-like receptors, as observed in molecular docking studies .

Antioxidant Potential: Unlike 1-(phenoxyethyl)piperazine derivatives, which enhance SOD activity, thiazolyl analogs show negligible antioxidant effects, likely due to reduced phenolic group availability .

Thermodynamic Stability : Conformational analysis via DFT reveals that the thiazole ring stabilizes the equatorial position of the ethyl linker, reducing rotational freedom compared to phenyl-substituted analogs .

Preparation Methods

General Synthetic Approach

The preparation of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine generally involves a nucleophilic substitution reaction where a piperazine derivative reacts with a thiazole-containing electrophilic intermediate. The process is typically carried out in an inert solvent system with the presence of a base and sometimes a catalyst to enhance yield and reaction rate.

Reaction Conditions and Reagents

  • Solvents: Common solvents include dioxane, tetrahydrofuran, dimethylformamide, xylene, toluene, benzene, o-dichlorobenzene, methylene chloride, or chloroform. These solvents are chosen for their inertness to the reaction and ability to dissolve reactants effectively.

  • Temperature: The reaction is carried out at temperatures ranging from 0°C up to the boiling point of the chosen solvent, with a preferred range between 50°C and 150°C. Higher temperatures generally accelerate the reaction and improve yields.

  • Bases: Both organic and inorganic bases are employed to facilitate the reaction. Examples include triethylamine, pyridine, sodium carbonate, sodium hydrogencarbonate, and sodium hydride. The base neutralizes the acid formed and promotes nucleophilic substitution.

  • Catalysts: Copper catalysts have been found to increase the reaction yield significantly, likely by facilitating the coupling process between the thiazole and piperazine moieties.

  • Reaction Time: The reaction typically completes within 1 to 8 hours depending on the specific conditions and reagents used.

Example Synthetic Route (Based on Patent US4476128A)

  • Starting Materials: A thiazole derivative bearing a suitable leaving group (e.g., halogenated thiazole) is reacted with piperazine or a substituted piperazine.

  • Reaction Setup: The reagents are dissolved in an inert solvent such as tetrahydrofuran or dimethylformamide.

  • Base Addition: A base such as triethylamine is added to the reaction mixture to deprotonate piperazine and facilitate nucleophilic attack.

  • Catalyst Addition: Copper catalyst may be introduced to enhance coupling efficiency.

  • Heating: The mixture is heated to the solvent’s boiling point (e.g., 50–150°C) and stirred for several hours (1–8 hours).

  • Workup: After completion, the reaction mixture is cooled, and the product is isolated by extraction.

  • Purification: The crude product is purified by column chromatography, recrystallization, or distillation under reduced pressure to yield pure this compound.

Alternative Synthetic Strategies

  • Condensation Reactions: Some methods involve the formation of thiosemicarbazone intermediates followed by ring closure to form the thiazole ring attached to piperazine. This approach is useful when starting from aldehyde-functionalized piperazine derivatives and thiosemicarbazide.

  • Stepwise Synthesis: Preparation of substituted piperazine aldehydes followed by reaction with thiosemicarbazide derivatives and subsequent cyclization to form the thiazolyl-piperazine structure.

Data Tables of Preparation Parameters

Parameter Details
Solvents Dioxane, tetrahydrofuran, DMF, xylene, toluene, benzene, o-dichlorobenzene, chloroform
Temperature Range 0°C to boiling point of solvent (preferably 50°C to 150°C)
Reaction Time 1 to 8 hours
Bases Used Triethylamine, pyridine, sodium carbonate, sodium hydrogencarbonate, sodium hydride
Catalysts Copper catalysts (optional but beneficial)
Purification Methods Column chromatography, recrystallization, distillation under reduced pressure

Research Findings and Notes

  • The reaction proceeds more efficiently in the presence of a base and copper catalyst, leading to increased yield and purity of the product.

  • The compound exhibits low toxicity and significant pharmacological activity, including immunopotentiative effects, which underscores the importance of efficient synthetic methods for its preparation.

  • The reaction conditions are flexible, allowing for optimization based on the specific starting materials and desired scale.

  • The compound can be isolated and purified using standard organic chemistry techniques, ensuring high purity for pharmaceutical applications.

Q & A

Q. What synthetic methodologies are commonly employed to introduce the 1,3-thiazol-2-yl moiety into piperazine derivatives such as 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine?

The synthesis typically involves alkylation of piperazine with a thiazolylethyl halide (e.g., 2-(bromoethyl)thiazole) under basic conditions. For example, in analogous piperazine derivatives, alkylation is performed using K₂CO₃ in DMF, followed by purification via silica gel chromatography (ethyl acetate/hexane gradients) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can further functionalize the piperazine core, utilizing CuSO₄·5H₂O and sodium ascorbate in a DCM/H₂O solvent system to generate triazole-linked derivatives .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and how are key spectral features interpreted?

  • 1H/13C NMR : Identifies substitution patterns on the piperazine ring. For example, singlet peaks near δ 3.6–3.8 ppm in ¹H NMR indicate N-CH₂ groups, while thiazole protons appear as distinct multiplets at δ 7.0–8.0 ppm .
  • LCMS/HRMS : Validates molecular weight (e.g., m/z 397.16 for triazole derivatives) and confirms the absence of side products .
  • IR Spectroscopy : Detects functional groups (e.g., C-N stretches at ~1,250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for functionalizing this compound derivatives?

Optimization involves:

  • Catalyst Ratios : A 1:2 molar ratio of CuSO₄·5H₂O to sodium ascorbate enhances reaction efficiency .
  • Solvent Systems : A DCM/H₂O (2:1) biphasic system improves yield by facilitating phase transfer .
  • Reaction Time : Monitoring via TLC (hexane/ethyl acetate) ensures completion within 2–4 hours to minimize decomposition .

Q. What approaches are used to analyze contradictory data in the spectroscopic characterization of novel this compound analogs?

  • Cross-Validation : Combine NMR, HRMS, and IR to resolve ambiguities (e.g., distinguishing regioisomers via ¹³C NMR aromatic carbon shifts) .
  • Dynamic NMR : Varying temperature or solvent polarity can clarify overlapping proton signals .
  • Impurity Profiling : TLC or HPLC identifies side products, guiding silica gel chromatography optimization .

Q. In molecular docking studies, how is the binding affinity of this compound derivatives to therapeutic targets assessed and validated?

  • Software Tools : AutoDock Vina or Glide predicts binding poses using force fields and scoring functions .
  • Validation : Compare docking scores with experimental IC₅₀ values from in vitro assays (e.g., anticancer activity against MCF-7 cells) .
  • Pharmacophore Mapping : Identifies critical interactions (e.g., hydrogen bonds between the thiazole nitrogen and kinase active sites) .

Q. What strategies guide the design of this compound derivatives to enhance pharmacokinetic properties while maintaining bioactivity?

  • Structural Modifications :
  • Electron-Withdrawing Groups : Nitro or fluorine substituents improve metabolic stability .
  • Hydrophilic Moieties : Hydroxyethyl or PEG-like chains enhance solubility (logP reduction) .
    • In Silico Screening : QSAR models predict ADME properties (e.g., bioavailability scores >0.55) .
    • In Vitro Assays : Microsomal stability tests and Caco-2 permeability studies validate design choices .

Methodological Considerations

  • Synthesis Reproducibility : Ensure anhydrous conditions during alkylation to prevent hydrolysis of thiazolylethyl intermediates .
  • Data Transparency : Report NMR solvent and LCMS ionization methods to enable cross-study comparisons .
  • Ethical Compliance : Adhere to safety protocols (e.g., fume hood use for azide handling) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.